2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine
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Overview
Description
2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development, particularly in the pharmaceutical and chemical industries .
Preparation Methods
The synthesis of 2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine involves several steps. One common method includes the condensation reaction and decarboxylation of diethyl malonate, sodium, and 3-nitro-5-chloropyridine, followed by a reduction reaction . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the reduction step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(6-Chloro-5-methylpyridin-3-yl)ethan-1-amine can be compared with other similar compounds, such as:
2-Chloro-5-methylpyridin-4-amine: This compound has a similar structure but differs in the position of the chlorine and amine groups.
2-Chloro-5-(trifluoromethyl)pyridin-3-amine: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and reactivity.
6-Amino-2-picoline: This compound has an amino group at the 6-position and a methyl group at the 2-position, making it structurally similar but with different functional groups.
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(6-chloro-5-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-4-7(2-3-10)5-11-8(6)9/h4-5H,2-3,10H2,1H3 |
InChI Key |
RYPKRUGXXAWTGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)CCN |
Origin of Product |
United States |
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